molecular formula C7H5ClN2S B3211407 5-Chloro-1,3-benzothiazol-4-amine CAS No. 1087784-64-2

5-Chloro-1,3-benzothiazol-4-amine

Cat. No. B3211407
CAS RN: 1087784-64-2
M. Wt: 184.65 g/mol
InChI Key: MYLQPGDEVXPATO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1,3-benzothiazol-4-amine is a biochemical used in proteomics research . It is a derivative of benzothiazole, a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including 5-Chloro-1,3-benzothiazol-4-amine, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular formula of 5-Chloro-1,3-benzothiazol-4-amine is C7H5ClN2S, and its molecular weight is 184.65 .


Chemical Reactions Analysis

Benzothiazole derivatives, including 5-Chloro-1,3-benzothiazol-4-amine, have been synthesized through various chemical reactions. These reactions involve coupling between aromatic aldehydes with o-aminothiophenols .

Scientific Research Applications

Antitumor Properties

Amino acid prodrugs of 2-(4-aminophenyl)benzothiazoles have shown potent antitumor properties. These derivatives induce cytochrome P 450 1A1, leading to biotransformation into active metabolites. Prodrug approaches, specifically lysylamide conjugation, have been utilized to enhance solubility and bioavailability, effectively targeting breast and ovarian cancer cell lines and xenograft tumors with manageable side effects (Bradshaw et al., 2002).

Biological Activities of Derivatives

Benzothiazole derivatives exhibit a wide range of biological activities, including anti-inflammatory and antibacterial properties. The synthesis processes often involve reactions with chloroacetyl chloride and various nucleophiles to yield compounds with significant pharmacological potential. These activities underscore the versatility of benzothiazole derivatives in therapeutic applications (Hunasnalkar et al., 2010).

Antioxidant and Antibacterial Agents

Novel benzothiazolopyridine and triazole derivatives have been developed for their antioxidant and antibacterial efficacy. Specific derivatives have shown potent antioxidant capabilities comparable to ascorbic acid, although their effectiveness against Gram-negative bacteria was limited. This research highlights the potential of benzothiazole compounds in developing new antioxidant and antibacterial agents (Arafat et al., 2022).

Schiff Base Metal Complexes

Benzothiazole-derived Schiff bases have been used to form metal complexes with various applications, including antimicrobial and anticancer activities. These complexes, characterized by their distinct chemical structures, demonstrate the utility of benzothiazole derivatives in coordinating with metals to enhance biological activity (Alkuubaisi et al., 2016).

Advanced Material Applications

Benzothiazole derivatives have been incorporated into high-performance polymers for material science applications. These polymers, modified with benzothiazole units, exhibit enhanced properties such as thermal stability and mechanical strength, showcasing the compound's versatility beyond pharmaceuticals (Toiserkani, 2011).

Future Directions

The future directions for 5-Chloro-1,3-benzothiazol-4-amine and similar compounds seem to be focused on the development of novel antibiotics to control resistance problems . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This suggests that there is ongoing research into the synthesis and potential applications of these compounds.

properties

IUPAC Name

5-chloro-1,3-benzothiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c8-4-1-2-5-7(6(4)9)10-3-11-5/h1-3H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLQPGDEVXPATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1SC=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601308756
Record name 5-Chloro-4-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1,3-benzothiazol-4-amine

CAS RN

1087784-64-2
Record name 5-Chloro-4-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087784-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-1,3-benzothiazol-4-amine
Reactant of Route 2
5-Chloro-1,3-benzothiazol-4-amine
Reactant of Route 3
Reactant of Route 3
5-Chloro-1,3-benzothiazol-4-amine
Reactant of Route 4
5-Chloro-1,3-benzothiazol-4-amine
Reactant of Route 5
5-Chloro-1,3-benzothiazol-4-amine
Reactant of Route 6
5-Chloro-1,3-benzothiazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.